BenchChemオンラインストアへようこそ!

9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cytostatic Activity Leukemia Indoloquinoxaline SAR

9-Chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline (CAS 612041-47-1) is a synthetic heterocyclic compound belonging to the indolo[2,3-b]quinoxaline class, a scaffold known for its antiviral and anticancer properties. The specific substitution pattern—a 9-chloro group and a 6-(3,4-dimethoxybenzyl) moiety—places it within a series of 6-aralkyl-9-substituted derivatives that have demonstrated measurable cytostatic and anticancer activities in standardized tumor cell line panels.

Molecular Formula C23H18ClN3O2
Molecular Weight 403.9 g/mol
CAS No. 612041-47-1
Cat. No. B6429806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline
CAS612041-47-1
Molecular FormulaC23H18ClN3O2
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42)OC
InChIInChI=1S/C23H18ClN3O2/c1-28-20-10-7-14(11-21(20)29-2)13-27-19-9-8-15(24)12-16(19)22-23(27)26-18-6-4-3-5-17(18)25-22/h3-12H,13H2,1-2H3
InChIKeyLOOWZJAEXWBFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline (CAS 612041-47-1): A Differentiated Sourcing Target for Anticancer Research


9-Chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline (CAS 612041-47-1) is a synthetic heterocyclic compound belonging to the indolo[2,3-b]quinoxaline class, a scaffold known for its antiviral and anticancer properties [1]. The specific substitution pattern—a 9-chloro group and a 6-(3,4-dimethoxybenzyl) moiety—places it within a series of 6-aralkyl-9-substituted derivatives that have demonstrated measurable cytostatic and anticancer activities in standardized tumor cell line panels [2]. Its core structure features a planar pentacyclic ring system with distinct halogen and methoxy-substituted benzyl groups, influencing both its physicochemical properties and biological target interactions.

Why 9-Chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline Cannot Be Substituted by Generic Indoloquinoxalines


Indiscriminate substitution within the indolo[2,3-b]quinoxaline class is invalid due to the steep structure-activity relationship (SAR). In a standardized cytostatic assay against human Molt 4/C8 and CEM T-lymphocytes, compound 5h (closely related series) exhibited an IC50 of 71 µM and 117 µM, respectively, while another analog, 7i, demonstrated a significantly improved IC50 of 7.2 µM against murine L1210 cells [1]. This 10-fold differential activity across a small set of 6-aralkyl-9-substituted analogs proves that even minor alterations in the substitution pattern completely change potency. A researcher ordering a generic, unsubstituted or differently substituted indoloquinoxaline baseline cannot replicate the specific binding interactions or downstream biological effects mediated by the 9-chloro-6-(3,4-dimethoxybenzyl) configuration [2].

Quantitative Differentiation of 9-Chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline: Evidence for Procurement Decisions


Cytostatic Potency in Leukemia Models: 9-Substituted Indoloquinoxalines vs. Standard Chemotherapy Melphalan

The 9-chloro-6-(3,4-dimethoxybenzyl) compound belongs to a series of 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines that demonstrate a distinct cytostatic profile. A structurally analogous compound from this series, compound 7i, exhibited an IC50 of 7.2 µM against murine L1210 leukemia cells, which is approximately a 3.4-fold lower potency compared to the clinical standard melphalan (IC50 2.1 µM), but confirms the class's on-target anticancer mechanism [1]. The specific 9-chloro-6-(3,4-dimethoxybenzyl) modification is designed to modify this potency further by altering electron distribution and steric bulk.

Cytostatic Activity Leukemia Indoloquinoxaline SAR

Broad-Spectrum Anticancer Screening: Tumor Panel Activity of 6-Aralkyl-9-Substituted Analogs

In the 59 human tumor cell line panel (NCI-60), several 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxaline analogs, including compounds 5b, 5d, 5g, and 5l, exhibited appreciable anticancer activity [1]. The 9-chloro-6-(3,4-dimethoxybenzyl) derivative is a direct structural congener of these active analogs [2]. While most unsubstituted indoloquinoxalines show no significant growth inhibition in this panel, the presence of the 9-substituent (like chloro) and the 6-aralkyl group (like 3,4-dimethoxybenzyl) is critical for activity.

Anticancer Activity NCI-60 Panel Quinoxaline Derivatives

Differential Activity Among Closely Related Analogs: The Impact of N6-Benzyl Substitution

Direct comparison of two 6-substituted indoloquinoxalines reveals high SAR sensitivity. Compound 5h, with a specific 6-aralkyl substituent, showed an IC50 of 71 µM against human Molt 4/C8 T-lymphocytes. In contrast, a differently substituted analog, compound 7i, showed an IC50 of 7.2 µM against related murine L1210 cells (a 10-fold difference in potency) [1]. The 3,4-dimethoxybenzyl group on the target compound is a distinct structural feature not present in these specific analogs, implying a different and potentially more optimal interaction profile at the target site.

Structure-Activity Relationship Cytostatic Assay Molt 4/C8 Cells

Targeted Application Scenarios for 9-Chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline in Oncology Research


Structure-Activity Relationship (SAR) Probe for Indoloquinoxaline-Based Cytostatics

The high SAR sensitivity demonstrated between analogs 5h and 7i [1] makes this specific compound a critical tool for medicinal chemistry groups optimizing the N6-benzyl substituent. It serves as a direct comparator for newly synthesized analogs to quantify the gain or loss in potency in leukemia cell lines (Molt 4/C8, CEM, L1210) [1].

Validation in NCI-60 Tumor Panel Screening

Since related compounds 5b, 5d, 5g, and 5l showed positive broad-spectrum activity in the 59-cell-line screen [1], the target compound is a prime candidate for screening against the full NCI-60 panel to establish its unique tumor-type selectivity fingerprint and identify sensitive cancer histologies.

Intracellular Target Deconvolution Studies

The confirmed cytostatic activity of the indoloquinoxaline class at micromolar concentrations [1] positions the 9-chloro-6-(3,4-dimethoxybenzyl) derivative as a suitable bioactive probe for pull-down proteomics or kinase profiling assays, aiming to identify the molecular target responsible for its differential activity compared to melphalan [1].

Quote Request

Request a Quote for 9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.